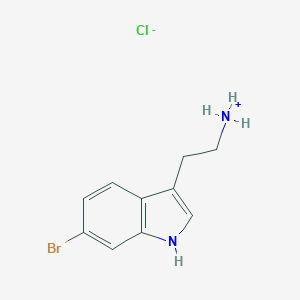

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride

説明

Synthesis Analysis

The synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine derivatives has been achieved through various methods, including the reaction of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, leading to a series of novel derivatives with evaluated in vitro antibacterial activity (Kumbhare et al., 2013). Additionally, efficient synthetic routes have been described for related bromo-indolyl ethanamine compounds, demonstrating the versatility of synthetic strategies in accessing such complex structures (Dunetz & Danheiser, 2005).

Molecular Structure Analysis

The molecular structure of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride and its derivatives has been characterized using various spectroscopic techniques. Crystal structure analysis has provided insights into the arrangement and conformation of molecules, revealing how substitutions on the indole ring influence the overall molecular geometry. For instance, the crystal structure of related compounds has shown how substituents affect the molecular conformation and packing in the solid state (Faizi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride includes its participation in various organic reactions, such as cycloadditions, Michael-type additions, and rearrangements. These reactions have been exploited to synthesize a wide range of compounds with diverse biological activities. For example, amine-induced rearrangements have provided a new route to α-substituted indole-3-acetamides and β-substituted tryptamines, showcasing the compound's versatility in synthetic organic chemistry (Sanchez & Parcell, 1990).

科学的研究の応用

1. Anticancer Properties

2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride has been reported to exhibit anticancer properties. Specifically, derivatives of this compound, such as bis(indolyl)ethanamino derivatives, have shown cytotoxic activity against U937 cancer cells. The marine natural alkaloid 2,2-di(6'-bromo-3'-indolyl)-ethylamine was identified as a potential lead candidate for further optimization due to its significant activity. The presence of a 3,3′-diindolylmethane scaffold is linked to the anticancer property of this compound in various tumor cell lines (Mari et al., 2014).

2. Effects on Apoptosis

Modifications in the chemical structure of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride have been studied to understand their impact on biological activities. Derivatives without the bromine atoms or with bromine atoms substituted with fluorine atoms showed a significant decrease in apoptotic action. Conversely, methylation of indole NH did not alter the alkaloid's apoptotic activity. The presence of N-methylated bisindole alkaloid and bromine atoms was crucial for maintaining pro-apoptotic activity, indicating the compound's potential in molecular therapies targeting mitochondria pathways in cancer cells (Burattini et al., 2022).

3. Antimicrobial Activity

Novel derivatives of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride have demonstrated significant antimicrobial activity. A series of novel derivatives synthesized by cyclization showed effective in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. The structural modifications of these derivatives have been established through elemental analysis and spectral data, emphasizing their potential as antimicrobial agents (Kumbhare et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXZBTZAVZBFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695232 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride | |

CAS RN |

108061-77-4 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)